3-Bromofuro[3,2-c]pyridin-4-amine
Overview
Description
3-Bromofuro[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C7H5BrN2O . It has a molecular weight of 213.03 g/mol .
Synthesis Analysis
The synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine involves heating 3-bromo-4-chlorofuro[3,2-c]pyridine with concentrated aqueous ammonia in 1,4-dioxane at 150°C for 72 hours .Molecular Structure Analysis
The molecular structure of 3-Bromofuro[3,2-c]pyridin-4-amine consists of 11 heavy atoms, 9 of which are aromatic . It has no rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
3-Bromofuro[3,2-c]pyridin-4-amine has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.7 . It has a water solubility of 0.358 mg/ml .Scientific Research Applications
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “3-Bromofuro[3,2-c]pyridin-4-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This process produces a series of novel pyridine derivatives in moderate to good yield .
- Results or Outcomes: The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . Additionally, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were investigated .
Safety And Hazards
properties
IUPAC Name |
3-bromofuro[3,2-c]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWQPZKVGXRJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593952 | |
Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofuro[3,2-c]pyridin-4-amine | |
CAS RN |
799293-73-5 | |
Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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